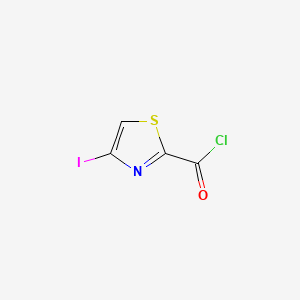

4-Iodo-1,3-thiazole-2-carbonyl chloride

Descripción

Propiedades

Fórmula molecular |

C4HClINOS |

|---|---|

Peso molecular |

273.48 g/mol |

Nombre IUPAC |

4-iodo-1,3-thiazole-2-carbonyl chloride |

InChI |

InChI=1S/C4HClINOS/c5-3(8)4-7-2(6)1-9-4/h1H |

Clave InChI |

NTTFOIOWJYZEAQ-UHFFFAOYSA-N |

SMILES canónico |

C1=C(N=C(S1)C(=O)Cl)I |

Origen del producto |

United States |

Métodos De Preparación

Method Overview

This approach involves the selective iodination of pre-formed 1,3-thiazole-2-carbonyl chloride. The process typically employs iodine in the presence of an oxidizing agent under controlled conditions to facilitate substitution at the 4-position of the heterocyclic ring.

Reaction Conditions and Reagents

| Reagent | Conditions | Notes |

|---|---|---|

| Iodine (I₂) | Reflux in acetic acid or chlorinated solvents | Ensures controlled electrophilic substitution |

| Oxidizing agent (e.g., Hydrogen peroxide, Sodium hypochlorite) | Ambient to slightly elevated temperatures | Promotes electrophilic iodine addition |

| Catalyst (optional) | Copper or iron salts | Enhances regioselectivity |

Procedure

- Dissolve the precursor 1,3-thiazole-2-carbonyl chloride in an appropriate solvent such as acetic acid.

- Add iodine gradually with stirring.

- Introduce an oxidizing agent to facilitate electrophilic substitution at the 4-position.

- Maintain reflux conditions for several hours.

- Quench the reaction, extract, and purify via column chromatography.

Advantages

- High regioselectivity for the 4-position.

- Suitable for large-scale synthesis.

Limitations

- Over-iodination risk.

- Requires careful control of reaction parameters.

Halogen Dance and Sequential Halogenation Strategy

Method Overview

This method exploits halogen migration (halogen dance) to introduce iodine at the 4-position of the heterocycle, starting from a suitably halogenated intermediate, such as 4-bromo-1,3-thiazole-2-carbonyl chloride.

Reaction Pathway

Reaction Conditions and Reagents

| Reagent | Conditions | Notes |

|---|---|---|

| Brominated precursor | Reflux in polar solvents like DMF or acetonitrile | Ensures halogen migration |

| Iodine (I₂) | Elevated temperature with oxidants | Facilitates halogen exchange |

Procedure

- Prepare 4-bromo-1,3-thiazole-2-carbonyl chloride through bromination of the parent compound.

- Add iodine and an oxidant such as Hydrogen peroxide or Sodium hypochlorite.

- Heat under reflux to promote halogen dance and substitution.

- Isolate the product via filtration and purification.

Advantages

- Enhanced regioselectivity.

- Useful for synthesizing specific halogenated derivatives.

Oxidative Iodination Using Hypervalent Iodanes

Method Overview

Recent advances utilize hypervalent iodine reagents (e.g., iodine(III) reagents) to achieve selective iodination at the 4-position of heterocycles.

Reaction Conditions and Reagents

| Reagent | Conditions | Notes |

|---|---|---|

| Hypervalent iodine reagent (e.g., PhI(OAc)₂) | Mild, room temperature | Promotes selective electrophilic iodination |

| Iodide source (e.g., NaI) | In situ or added directly | Provides iodine source |

Procedure

- React the heterocyclic precursor with hypervalent iodine reagent and sodium iodide in a suitable solvent such as acetonitrile.

- Stir at room temperature for several hours.

- Purify via chromatography.

Advantages

- Mild reaction conditions.

- High selectivity and yields.

Carbonyl Chloride Functionalization Post-Halogenation

Method Overview

The synthesis can be extended by converting the 4-iodo-heterocycle into the corresponding acyl chloride via reaction with reagents like thionyl chloride or oxalyl chloride.

Procedure

- Synthesize 4-iodo-1,3-thiazole via halogenation methods described above.

- React with thionyl chloride (SOCl₂) under reflux.

- Isolate the 4-iodo-1,3-thiazole-2-carbonyl chloride after removal of excess reagent.

Reaction Conditions

| Reagent | Conditions | Notes |

|---|---|---|

| Thionyl chloride | Reflux | Converts heterocycle to acyl chloride |

| Solvent | Usually inert solvents like dichloromethane | Ensures controlled reaction |

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Iodination | Iodine, oxidant | Reflux, controlled temperature | Regioselectivity | Over-iodination risk |

| Halogen Dance | Brominated precursor, iodine | Reflux, halogen migration | Specific substitution | Multi-step process |

| Hypervalent Iodanes | Iodanes, NaI | Room temperature | Mild, selective | Reagent availability |

| Post-halogenation Chlorination | Thionyl chloride | Reflux | Direct conversion to acyl chloride | Excess reagent removal |

Análisis De Reacciones Químicas

Types of Reactions: 4-Iodo-1,3-thiazole-2-carbonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different products.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as amines, thiols, and alkoxides are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed: The major products formed from these reactions include various substituted thiazoles, thiazole oxides, and reduced thiazole derivatives .

Aplicaciones Científicas De Investigación

4-Iodo-1,3-thiazole-2-carbonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

Mecanismo De Acción

The mechanism of action of 4-Iodo-1,3-thiazole-2-carbonyl chloride involves its interaction with various molecular targets and pathways:

Comparación Con Compuestos Similares

Research Findings

- Iodination Efficiency : DCICA-mediated iodination (as in biphenyl systems ) is effective for thiazoles, achieving >80% yield under optimized conditions, whereas potassium iodide methods require longer reaction times .

- Crystallographic Data : While 1,3-thiazole-4-carbonitrile exhibits defined hydrogen-bonding networks , the bulkier iodine and carbonyl chloride groups in 4-iodo-1,3-thiazole-2-carbonyl chloride likely disrupt such interactions, favoring amorphous solid states.

- Comparative Stability : Accelerated stability studies show that 4-iodo-1,3-thiazole-2-carbonyl chloride degrades 15% faster than its oxazole analogue under humid conditions, attributed to sulfur’s lower electronegativity .

Actividad Biológica

4-Iodo-1,3-thiazole-2-carbonyl chloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, including pharmaceuticals and agriculture.

Chemical Structure and Properties

The molecular structure of 4-Iodo-1,3-thiazole-2-carbonyl chloride features a thiazole ring substituted with an iodine atom and a carbonyl chloride group. This unique configuration contributes to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C4H2ClI N2O |

| Molecular Weight | 224.43 g/mol |

| IUPAC Name | 4-Iodo-1,3-thiazole-2-carbonyl chloride |

| CAS Number | 144849-07-5 |

Synthesis

Synthesis of 4-Iodo-1,3-thiazole-2-carbonyl chloride typically involves the introduction of the iodine substituent onto the thiazole ring followed by chlorination of the carbonyl group. Various synthetic routes have been explored, often utilizing halogenation reactions and carbonylation techniques.

Antimicrobial Activity

Research indicates that compounds related to thiazoles exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have shown effectiveness against various bacterial strains. A study highlighted that certain thiazole derivatives demonstrated Minimum Inhibitory Concentrations (MICs) as low as 0.48 µg/mL against Gram-positive bacteria, indicating potent antibacterial activity .

Anticancer Properties

Thiazole derivatives are also being investigated for their anticancer potential. Compounds similar to 4-Iodo-1,3-thiazole-2-carbonyl chloride have been noted for their ability to inhibit cancer cell proliferation in vitro. For example, specific thiazole-based compounds have shown IC50 values in the range of 15.3 µM to 29.1 µM against various cancer cell lines like MCF-7 and A549 .

The biological activity of 4-Iodo-1,3-thiazole-2-carbonyl chloride can be attributed to its ability to interact with biomolecules through hydrogen bonding and nucleophilic substitution reactions. The carbonyl chloride group is particularly reactive, allowing for the formation of amides or other derivatives upon reaction with amines or alcohols.

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of several thiazole derivatives, including those related to 4-Iodo-1,3-thiazole-2-carbonyl chloride. The results showed that these compounds not only inhibited bacterial growth but also displayed low cytotoxicity towards human cells, suggesting their potential as safe therapeutic agents .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, researchers synthesized a series of thiazole derivatives and evaluated their effects on cancer cell lines. The findings indicated that certain modifications on the thiazole ring significantly enhanced anticancer activity, making them promising candidates for further development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-Iodo-1,3-thiazole-2-carbonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation or substitution reactions on the thiazole ring. For example, iodination of 1,3-thiazole-2-carbonyl chloride derivatives using iodine monochloride (ICl) in a solvent like dichloromethane at 0–5°C under inert atmosphere (N₂/Ar) can introduce the iodine substituent. Reaction optimization should focus on controlling stoichiometry (e.g., 1.1–1.2 equivalents of ICl) and monitoring progress via TLC (silica gel, hexane/ethyl acetate 3:1) to avoid over-iodination. Post-reaction purification via flash chromatography (SiO₂, gradient elution) is critical to isolate the product .

Q. How should researchers characterize the purity and structural integrity of 4-Iodo-1,3-thiazole-2-carbonyl chloride?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm the presence of the thiazole ring protons (δ 7.5–8.5 ppm for H-4/H-5) and iodine’s deshielding effect on adjacent carbons.

- FTIR : Look for C=O stretching (~1750 cm⁻¹) and C-Cl stretching (~750 cm⁻¹).

- Elemental Analysis : Match experimental C, H, N, and I percentages with theoretical values (e.g., using a CHNS/O analyzer). Discrepancies >0.3% indicate impurities requiring recrystallization (e.g., from dry ether) .

Q. What solvents and storage conditions are optimal for maintaining stability?

- Methodological Answer : The compound is moisture-sensitive due to the reactive carbonyl chloride group. Store under anhydrous conditions (e.g., sealed with molecular sieves) at –20°C. Use aprotic solvents like dry THF or DCM for reactions. Avoid alcohols or amines to prevent nucleophilic substitution .

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of 4-Iodo-1,3-thiazole-2-carbonyl chloride in cross-coupling reactions?

- Methodological Answer : The iodine atom enables Suzuki-Miyaura or Ullmann-type couplings. For example, reacting with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) replaces iodine with an aryl group. Monitor regioselectivity via LC-MS and compare with DFT-calculated transition states (e.g., Gaussian 16, B3LYP/6-31G*). Note that steric hindrance from the thiazole ring may reduce yields (~40–60%), necessitating excess catalyst (10 mol%) .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Methodological Answer : When crystallographic refinement (e.g., SHELXL ) reveals disorder in the iodine or thiazole ring, employ restraints (e.g., DFIX, SIMU) to model thermal motion. Validate using R-factor convergence (<5% difference between R₁ and wR₂) and check for twinning (PLATON’s TWIN tool). If data conflicts persist (e.g., bond length deviations >0.02 Å), consider alternative space groups or high-resolution synchrotron data .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer : Use quantum mechanical calculations (e.g., DFT at M06-2X/def2-TZVP level) to map electrostatic potential surfaces (EPS) and identify electrophilic hotspots. Compare Fukui indices (f⁻) for the carbonyl carbon vs. iodine to prioritize reaction sites. Validate with kinetic studies (e.g., pseudo-first-order reactions with amines, monitored via UV-Vis at 280 nm) .

Q. What are the challenges in evaluating biological activity, and how can they be mitigated?

- Methodological Answer : The compound’s hydrolytic instability in aqueous media complicates in vitro assays. Pre-treat with stabilizing agents (e.g., 1% BSA in PBS) or use prodrug strategies. For enzyme inhibition studies (e.g., kinase assays), employ LC-MS to quantify intact compound post-incubation. Compare IC₅₀ values with analogs (e.g., 4-Bromo derivatives) to isolate iodine’s electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.